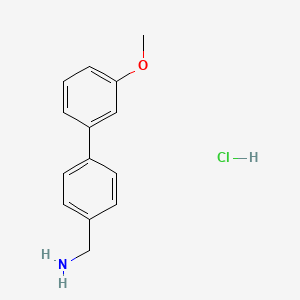

c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[4-(3-methoxyphenyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGRUTGWKGCNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Biphenyl Core Construction via Palladium-Catalyzed Cross-Coupling

The biphenyl scaffold is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This involves coupling an aryl halide with an arylboronic acid or ester under basic conditions with a palladium catalyst.

- Reaction conditions: An aryl halide (e.g., 4-bromobiphenyl derivative) is reacted with a 3-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base such as sodium tert-butoxide or carbonate salts, and a suitable solvent (e.g., toluene or DMF).

- Mechanism: The reaction proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C–C bond between the two aryl rings.

- Yields: This method typically affords biphenyl products in good to excellent yields (up to 80-90%) with high regioselectivity.

Introduction of the Methoxy Group

The methoxy substituent at the 3' position is usually introduced by using a methoxy-substituted arylboronic acid in the cross-coupling step, as described above. Alternatively, methylation of a hydroxy-substituted biphenyl intermediate can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Conversion to Methylamine Derivative

The benzylic position of the biphenyl methyl group is transformed into a methylamine moiety through reductive amination or nucleophilic substitution:

- Reductive amination: The biphenyl aldehyde or ketone derivative is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- Nucleophilic substitution: Alternatively, a benzylic halide intermediate can be reacted with methylamine to substitute the halogen with the amine group.

These reactions require controlled temperature and pH to avoid side reactions and to maximize the formation of the methylamine derivative.

Formation of Hydrochloride Salt

The free base methylamine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether. This step improves the compound's stability, solubility, and handling properties.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Biphenyl core formation | Pd catalyst, aryl halide + 3-methoxyphenylboronic acid, base, solvent, heat | 3'-Methoxybiphenyl intermediate | 80-90 | High regioselectivity, scalable |

| Methoxy group introduction | Methyl iodide, base (if methylation route used) | Methoxy-substituted biphenyl | 70-85 | Alternative to using methoxyboronic acid |

| Benzylic amination | Methylamine, reductant (NaBH3CN), or nucleophilic substitution with methylamine | c-(3'-Methoxybiphenyl-4-yl)methylamine | 65-80 | Requires careful control of reaction conditions |

| Hydrochloride salt formation | HCl in ethanol or ether | c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride | Quantitative | Improves stability and purity |

- Elevated temperatures (e.g., 140 °C) and sealed reaction vessels improve the efficiency of palladium-catalyzed cross-coupling reactions, enhancing yields and reducing reaction times.

- Use of sodium tert-butoxide or carbonate bases facilitates transmetalation steps in Suzuki coupling, promoting higher conversion rates.

- Reductive amination with sodium cyanoborohydride is preferred for selective formation of methylamine derivatives without over-reduction.

- Purification by silica gel chromatography after each step ensures high purity of intermediates and final products.

- Formation of the hydrochloride salt is typically quantitative and can be confirmed by NMR and IR spectroscopy, showing characteristic ammonium and chloride signals.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted products with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: In biological research, it is used to study its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the biphenyl scaffold significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) and fluorine (F) substituents influence electronic density. Methoxy enhances solubility and may improve binding to hydrophobic targets, while fluorine’s electronegativity can alter metabolic stability .

- Amine Functionalization : Direct attachment of -NH₂·HCl (as in 3-methoxy-[1,1'-biphenyl]-4-amine HCl) vs. a methylamine side chain modifies molecular flexibility and hydrogen-bonding capacity .

Biologische Aktivität

c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biomolecules, therapeutic applications, and relevant research findings.

This compound is characterized by its biphenyl structure with a methoxy group positioned at the 3' site. Its chemical formula is , and it has a molecular weight of approximately 249.76 g/mol. The presence of the methoxy group influences its electronic properties, which may affect its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity and influencing cellular pathways related to metabolism, proliferation, and apoptosis.

- Pathways Involved : It is suggested that this compound can modulate signaling pathways that are critical in cancer progression and other diseases.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against colorectal cancer (CRC) cell lines using the MTT assay, showing promising results in inhibiting cell growth.

- Antidepressant Effects : Some biphenyl derivatives have been explored for their potential antidepressant properties, suggesting that this compound may also exhibit similar effects.

- Interaction Studies : Binding affinity studies indicate that this compound interacts with specific biological targets, which may be linked to its therapeutic potential.

Case Studies

-

In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in cancer models. The IC50 values indicate its effectiveness compared to standard anticancer drugs.

Compound Name IC50 (µM) Cell Line c-(3'-Methoxybiphenyl-4-yl)methylamine HCl 25 HCT116 (CRC) Cisplatin 10 HCT116 (CRC) - Mechanistic Insights : Further studies have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in treated cells, indicating a potential mechanism for its antiproliferative effects.

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound Name | Unique Features |

|---|---|

| c-(2'-Methoxy-biphenyl-4-yl)-methylamine HCl | Lacks methoxy group; simpler structure |

| c-(3'-Methoxy-biphenyl-4-yl)-methylamine | Methoxy at 3' position; different electronic properties |

Q & A

Q. How can researchers confirm the structural identity and purity of c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride in synthetic batches?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (to verify methoxy and biphenyl groups) and mass spectrometry (to confirm molecular weight). Purity assessment should utilize HPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) and UV detection at 254 nm. Cross-reference spectral data with literature or databases like NIST Chemistry WebBook for validation . For hydrochloride salt verification, ion chromatography or elemental analysis (C, H, N, Cl) is critical.

Q. What are the optimal storage conditions to ensure the stability of this compound in long-term studies?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation, as methoxy groups are sensitive to UV light. Stability tests should include periodic HPLC analysis to monitor degradation products, especially under accelerated conditions (e.g., 40°C/75% RH for 1 month) .

Q. How can researchers design a scalable synthesis route for this compound while minimizing impurities?

- Methodological Answer : A two-step approach is recommended:

Buchwald-Hartwig coupling of 3-methoxyphenylboronic acid with 4-bromobenzylamine to form the biphenyl backbone.

Hydrochloride salt formation via reaction with HCl gas in anhydrous ether.

Critical parameters:

- Catalyst: Pd(OAc)₂/XPhos (1 mol%)

- Temperature: 80°C in toluene/water (3:1)

- Purification: Recrystallization from ethanol/ether (1:5) to remove Pd residues .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxy group in cross-coupling reactions involving this compound?

- Methodological Answer : The ortho-methoxy group acts as a directing group in electrophilic substitution, but its electron-donating nature can hinder Pd-catalyzed couplings. To mitigate this, employ microwave-assisted synthesis (120°C, 30 min) with a bulky ligand (e.g., SPhos) to enhance steric accessibility. Computational DFT studies (e.g., Gaussian 16) can model charge distribution and predict regioselectivity .

Q. How should researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies arise from protonation state and crystallinity. Perform solubility screening in:

- Aqueous buffers (pH 1–7.4): Use 0.1 M HCl (for hydrochloride form) vs. free base.

- Organic solvents : Compare DMSO (high solubility) vs. hexane (low).

Quantify via UV-Vis spectroscopy at λmax (~280 nm). Note that recrystallization solvents (e.g., ethanol) may introduce kinetic vs. thermodynamic solubility differences .

Q. What strategies validate the compound’s interaction with serotonin receptors (e.g., 5-HT2A) in neuropharmacological studies?

- Methodological Answer : Use radioligand binding assays with [³H]LSD or [³H]ketanserin:

- Tissue preparation : Rat cortical membranes (1 mg protein/mL).

- Incubation : 37°C, 60 min in Tris-HCl buffer (pH 7.4).

- Competition studies : IC50 determination via nonlinear regression (GraphPad Prism).

Cross-validate with calcium flux assays in HEK-293 cells expressing h5-HT2A receptors .

Data Contradiction Analysis

Q. Why do different synthesis protocols report varying yields (40–75%) for the hydrochloride salt formation?

- Methodological Answer : Yield variability stems from:

- Free base purity : Residual solvents (e.g., THF) inhibit HCl salt crystallization.

- Stoichiometry : Excess HCl (1.2 eq.) ensures complete protonation but may cause hygroscopicity.

- Crystallization rate : Slow cooling (0.5°C/min) improves crystal quality vs. rapid precipitation.

Monitor via in situ FTIR (disappearance of NH stretch at ~3350 cm⁻¹) .

Analytical Validation

Q. How can researchers distinguish between polymorphic forms of the hydrochloride salt?

- Methodological Answer : Use powder X-ray diffraction (PXRD) to identify crystalline phases. Compare experimental patterns (e.g., 2θ = 12.5°, 18.7°) with simulated data from Mercury CSD. Differential scanning calorimetry (DSC) can detect melting point variations (ΔTm >5°C indicates polymorphism). For hydrate screening, employ dynamic vapor sorption (DVS) .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophysiology experiments?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.

- Waste disposal : Neutralize with 1 M NaOH before incineration.

Acute toxicity data (LD50 >200 mg/kg in rats) suggests moderate risk; however, chronic exposure studies are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.